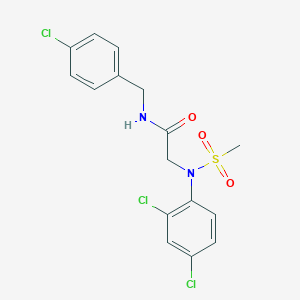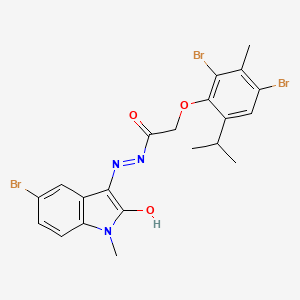
N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Compound X, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have promising effects in treating various neuropsychiatric disorders.
作用机制
The mechanism of action of Compound X involves the inhibition of N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, Compound X increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved neurotransmission. This mechanism has been shown to have potential therapeutic applications in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including enhanced NMDA receptor function, improved neurotransmission, and increased glycine availability in the synaptic cleft. These effects have been shown to have potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.
实验室实验的优点和局限性
One of the main advantages of Compound X is its potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which makes it a promising candidate for further research and development. However, one of the limitations of Compound X is its relatively low bioavailability, which may limit its effectiveness in vivo. Further research is needed to optimize the pharmacokinetic properties of Compound X and improve its efficacy in vivo.
未来方向
There are several future directions for research on Compound X, including:
1. Optimization of pharmacokinetic properties: Further research is needed to optimize the pharmacokinetic properties of Compound X and improve its efficacy in vivo.
2. Combination therapy: Compound X may be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
3. Target validation: Further research is needed to validate N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic target for neuropsychiatric disorders and explore the potential of other N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of Compound X in treating various neuropsychiatric disorders.
In conclusion, Compound X is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. Its potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide makes it a promising candidate for further research and development. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials.
合成方法
Compound X can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzylamine with 2,4-dichlorophenylacetonitrile, followed by the addition of methylsulfonyl chloride and subsequent hydrolysis to yield the final product. The synthesis of Compound X has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. It has been shown to have a potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, Compound X increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved neurotransmission.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O3S/c1-25(23,24)21(15-7-6-13(18)8-14(15)19)10-16(22)20-9-11-2-4-12(17)5-3-11/h2-8H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYIMGIHYPKPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-isopropylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5200723.png)
![ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5200725.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B5200734.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)

![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5200769.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5200775.png)
![4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5200782.png)
![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)


![N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide](/img/structure/B5200811.png)
